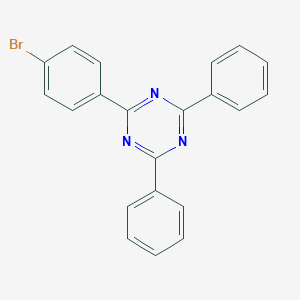

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGAQGOMUQMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365016 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23449-08-3 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate in organic synthesis and pharmaceutical research. The document outlines the prevalent Suzuki-Miyaura coupling method, offering a comprehensive experimental protocol and relevant characterization data.

Introduction

This compound is a trisubstituted triazine derivative with significant applications in medicinal chemistry and materials science. Its rigid triazine core and functionalizable phenyl groups make it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This guide focuses on a high-yield, well-documented synthesis route, providing the necessary details for its replication in a laboratory setting.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The most efficient and widely reported method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target triazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Suzuki-Miyaura coupling method.

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| Purity (HPLC) | >98.0% | [2] |

| Melting Point | 200.0 - 204.0 °C | [2] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |

| Molecular Weight | 388.26 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| HRMS (EI+) | m/z calcd for C₂₁H₁₄BrN₃: [M]⁺, found | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

2-Chloro-4,6-diphenyl-1,3,5-triazine

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Flash column chromatography system

-

Nitrogen or Argon gas supply

Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Addition of Reagents : To the stirred solution, add (4-bromophenyl)boronic acid (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).[1]

-

Base Addition : Prepare a saturated aqueous solution of potassium carbonate and add it to the reaction mixture (2.5 eq).[1]

-

Reaction : Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up : After the reaction is complete, cool the mixture to room temperature and add deionized water. Extract the aqueous layer with dichloromethane (DCM).[1]

-

Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[1]

Characterization Data

-

¹H NMR (300 MHz, CDCl₃) : δ 8.68 (d, J = 8.1Hz, 2H), 8.60 (d, J = 6.9Hz, 4H), 7.70 (d, J=7.8Hz, 2H), 7.54- 7.45 (m, 6H).[3]

-

¹³C NMR (75MHz, CDCl₃) : δ 172.1, 171.2, 136.4, 135.5, 133.0, 132.3, 130.8, 129.3, 129.0, 127.8.[3]

Conclusion

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway for the synthesis of this compound. The detailed protocol and characterization data presented in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a triazine core substituted with two phenyl groups and one 4-bromophenyl group.[1][2] This molecule is of significant interest in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Its chemical structure imparts desirable characteristics such as excellent thermal stability and efficient charge transport capabilities, which are crucial for the performance of OLED devices.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating its preparation. While this compound is primarily utilized in materials science, this guide also addresses the lack of currently available data regarding its biological activity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 23449-08-3 | [2][4] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [2][5] |

| Molecular Weight | 388.26 g/mol | [2] |

| Appearance | White to almost white powder/crystal; colorless needles | [2][4] |

| Melting Point | 200.0 to 204.0 °C | [4] |

| Boiling Point | Data not available (likely decomposes at high temperatures) | |

| Solubility | Soluble in chloroform and tetrahydrofuran (THF).[2] Further quantitative solubility data in a range of organic solvents is not readily available. |

Chemical and Computational Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | [3] |

| InChIKey | AYHGAQGOMUQMTR-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | [3] |

| XLogP3 (Computed) | 5.7 | [3] |

| Polar Surface Area (Computed) | 38.7 Ų | [3] |

| pKa | Experimental data not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research and development.

Synthesis Protocol: Suzuki Coupling Reaction

A common and effective method for the synthesis of this compound is through a Suzuki coupling reaction.[2]

Materials:

-

2-chloro-4,6-diphenyl-1,3,5-triazine

-

(4-bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in THF under a nitrogen atmosphere.

-

To this solution, add (4-bromophenyl)boronic acid (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) and stir the mixture.

-

Add a saturated aqueous solution of potassium carbonate (2.5 equivalents).

-

Heat the mixture to 80°C and reflux for 12 hours.

-

After the reaction is complete, add water to the reaction mixture.

-

Extract the product with dichloromethane (DCM).

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to obtain this compound.[2]

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected aromatic protons will appear in the downfield region of the spectrum.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the carbon framework of the molecule.

-

Data Analysis: The chemical shifts (δ) in ppm, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz are analyzed to confirm the structure. For this compound, the following partial data has been reported: ¹H NMR (CDCl₃) δ 8.80-8.77 (m, 4H), 8.70 (d, J = 8.1Hz, 2H), 7.65-7.55 (m, 6H), 7.44 (d, J = 8.1Hz, 2H); ¹³C NMR (CDCl₃) δ 172.0, 171.9, 154.3, 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2.[6]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to confirm the elemental composition.[2] The presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum is recorded, and characteristic absorption bands for the triazine ring and aromatic C-H and C=C bonds are identified.

Workflow and Pathway Diagrams

As this compound is primarily a material for organic electronics, there are no known biological signaling pathways associated with it. Instead, a logical workflow for its synthesis is presented below.

Caption: Synthesis workflow for this compound.

Application in Organic Electronics

The primary application of this compound is as an intermediate or a component in the fabrication of OLEDs.[1] The triazine core is electron-deficient, which facilitates electron transport, a key process in OLED operation.[7] The phenyl and bromophenyl substituents can be further functionalized to tune the electronic and photophysical properties of the resulting materials, such as the emission color and device efficiency.[1] The thermal stability of this compound is also a critical advantage, contributing to the longevity and operational stability of OLED devices.[1]

Biological Activity

Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of this compound. Its development has been focused on materials science applications. While some triazine derivatives have been investigated for various biological activities, this specific compound has not been a subject of such studies. Therefore, professionals in drug development should consider this compound as uncharacterized from a pharmacological and toxicological perspective.

Conclusion

This compound is a well-defined organic compound with significant potential in the field of organic electronics, particularly OLEDs. This guide has summarized its key physicochemical properties and provided detailed experimental protocols for its synthesis and characterization. The lack of data on its biological activity underscores its current role as a material science building block rather than a pharmaceutical agent. Further research could explore its potential in other areas, but for now, its value is firmly established in the realm of advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 23449-08-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Aromatic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical handles offered by its substituted triazine core. Accurate and detailed spectral analysis is paramount for confirming its molecular structure and purity, which are critical for its application in further research and development. This guide presents a comprehensive overview of its ¹H and ¹³C NMR spectral data, including detailed assignments, alongside the experimental protocols for data acquisition.

Molecular Structure and NMR Assignments

The structure of this compound, with the numbering scheme for proton and carbon assignments, is depicted below. The symmetrical nature of the two phenyl rings simplifies the expected NMR spectra, while the bromo-substituted phenyl ring introduces a distinct set of signals.

Crystal Structure of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Review of Available Data

Despite a comprehensive search of chemical and crystallographic databases, a definitive single-crystal X-ray diffraction analysis for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not publicly available. This technical overview consolidates the existing data on the compound's synthesis and properties, while highlighting the absence of its specific crystal structure in the current scientific literature.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₂₁H₁₄BrN₃. It belongs to the triazine family, a class of nitrogen-containing heterocycles. This compound serves as a significant intermediate in organic synthesis, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a triazine core with phenyl and bromophenyl substituents, suggests potential for creating materials with desirable thermal stability and charge transport properties, which are crucial for efficient light emission in OLED devices.

Synthesis and Molecular Properties

The synthesis of this compound has been reported through several methods. A common approach involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₄BrN₃ |

| Molecular Weight | 388.26 g/mol |

| CAS Number | 23449-08-3 |

| Appearance | White to off-white powder or crystals |

Experimental Protocols

While a specific experimental protocol for the single-crystal X-ray diffraction of the title compound is unavailable due to the lack of published structural data, a general workflow for such an analysis can be outlined. This hypothetical workflow is based on standard crystallographic practices.

Hypothetical Experimental Workflow for Crystal Structure Analysis

The logical flow for determining the crystal structure of a compound like this compound would typically involve the following steps:

Caption: Hypothetical workflow for crystal structure determination.

Detailed Steps:

-

Synthesis and Purification: The compound would be synthesized and purified to a high degree, typically greater than 98%, to ensure the quality of the crystals.

-

Single Crystal Growth: Suitable single crystals would be grown from a solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

-

X-ray Diffraction Data Collection: A single crystal of appropriate size and quality would be mounted on a diffractometer. X-ray diffraction data would then be collected, usually at a low temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, determining the arrangement of atoms in the unit cell. The structural model would then be refined to achieve the best possible fit to the experimental data.

-

Data Validation and Deposition: The final crystal structure would be validated using crystallographic software and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

Currently, there is a gap in the scientific literature regarding the specific crystal structure of this compound. While its synthesis and basic properties are documented, the lack of crystallographic data—such as unit cell parameters, bond lengths, and bond angles—prevents a detailed analysis of its solid-state structure. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its molecular conformation and intermolecular interactions, which could further aid in the rational design of new materials for applications in organic electronics. Researchers in the fields of materials science and drug development are encouraged to pursue the single-crystal X-ray analysis of this compound to fill this knowledge void.

In-Depth Technical Guide: 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 23449-08-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, CAS number 23449-08-3. The information is compiled from various chemical and safety data sources to support research and development activities.

Chemical Information

This compound is a substituted triazine derivative. It is commonly utilized as a versatile building block in organic synthesis.[1] Its applications are found in the production of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, it serves as an intermediate in materials science, particularly for the development of advanced polymers and functional materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1][2]

General Properties

| Property | Value | Source |

| CAS Number | 23449-08-3 | [1][3][4][5][6] |

| IUPAC Name | This compound | [7][8] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1][4][6] |

| Molecular Weight | 388.26 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 190-192 °C | [1] |

| Boiling Point | 573.9 ± 52.0 °C at 760 mmHg | [7] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Purity | ≥ 98% | [1] |

Safety Data

This section summarizes the key safety information for this compound. Users should always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[7][8] |

| H315 | Causes skin irritation.[7][8][9] |

| H319 | Causes serious eye irritation.[7][8][9] |

| H335 | May cause respiratory irritation.[7][8] |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |

| P264 | Wash skin thoroughly after handling.[7] |

| P270 | Do not eat, drink or smoke when using this product.[7] |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[7][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction.

Materials:

-

2-chloro-4,6-diphenyl-1,3,5-triazine

-

(4-bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in THF under a nitrogen atmosphere.

-

Add (4-bromophenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0) to the solution and stir the mixture.

-

Add a saturated aqueous solution of potassium carbonate to the mixture.

-

Heat the reaction mixture to 80°C and reflux for 12 hours.

-

After the reaction is complete, add water to the reaction solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to obtain this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the intrinsic biological activity or associated signaling pathways of this compound. Its primary role described in the literature is that of a chemical intermediate for the synthesis of other molecules with potential applications in pharmaceuticals and materials science.[1] Further research is required to elucidate any direct biological effects of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via a Suzuki coupling reaction.

Caption: Synthesis workflow for this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. This compound [oakwoodchemical.com]

- 7. rsc.org [rsc.org]

- 8. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | 30363-03-2 [sigmaaldrich.com]

Molecular formula and weight of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical research and materials science.

Chemical Properties and Identification

This compound is a heterocyclic organic compound.[1] Its core structure is a 1,3,5-triazine ring substituted with two phenyl groups and one 4-bromophenyl group. This substitution pattern imparts specific electronic and physical properties, making it a valuable building block in organic synthesis.[2]

A summary of its key identifiers and computed properties is presented in the table below.

| Property | Value |

| CAS Number | 23449-08-3 |

| Molecular Formula | C21H14BrN3[1][3][4][5] |

| Molecular Weight | 388.26 g/mol [3] |

| IUPAC Name | This compound[5] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.[3]

Experimental Protocol:

-

Reactant Preparation: Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in a suitable solvent such as chloroform.

-

Reaction: Heat the resulting mixture to 80°C.

-

Incubation: Maintain the reaction at this temperature for 24 hours.

-

Isolation: After the reaction is complete, filter the mixture.

-

Product: The resulting solid is this compound, which can be obtained as colorless needles.[3]

The following diagram illustrates the workflow for this synthesis.

Caption: A flowchart of the synthesis process.

Applications in Materials Science

While various triazine derivatives have been explored for their biological activities, this compound is particularly notable for its role in materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs).[2]

The triazine core, combined with the phenyl and bromophenyl substituents, provides the molecule with excellent thermal stability and charge transport characteristics.[2] These properties are crucial for the efficiency and longevity of OLED devices. It serves as a key building block, or intermediate, for creating more complex molecules used in the emissive or charge transport layers of OLEDs.[2] The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's optoelectronic properties.

The diagram below outlines the role of this compound in the OLED manufacturing pipeline.

Caption: The compound's role as an OLED intermediate.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A Technical Guide to Diphenyl-1,3,5-Triazine Derivatives in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-1,3,5-triazine derivatives have emerged as a significant class of materials in the field of organic electronics. Their inherent electron-deficient nature, high thermal stability, and tunable optoelectronic properties make them excellent candidates for use in a variety of devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. The 1,3,5-triazine core, a six-membered aromatic ring containing three nitrogen atoms, provides a rigid and planar scaffold that facilitates efficient charge transport.[1][2] By strategically functionalizing the phenyl groups attached to this core, researchers can precisely modulate the energy levels (HOMO/LUMO), charge carrier mobility, and luminescent properties of these materials to suit specific device applications. This technical guide provides a comprehensive literature review of recent advancements in diphenyl-1,3,5-triazine derivatives, focusing on their synthesis, characterization, and application in organic electronic devices.

Synthesis of Star-Shaped Diphenyl-1,3,5-Triazine Derivatives

A prominent group of diphenyl-1,3,5-triazine derivatives utilized in organic electronics are star-shaped molecules, where three diphenyl-substituted arms extend from the central triazine core. The synthesis of these materials, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST), typically involves the trimerization of the corresponding nitrile precursors or the substitution of cyanuric chloride.[3][4]

General Synthetic Approach

The synthesis of these star-shaped molecules can be achieved through a cyclotrimerization reaction of the respective carbonitrile precursors. For instance, the synthesis of 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST) is accomplished by the acid-catalyzed trimerization of 9,9'-spirobi[fluorene]-2-carbonitrile.[5]

A common alternative and versatile method for creating both symmetric and asymmetric tri-substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. This method offers a high degree of control over the final molecular structure.

Experimental Protocols

Synthesis of 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST)[5]

Materials:

-

9,9'-spirobi[fluorene]-2-carbonitrile

-

Trifluoromethanesulfonic acid

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve 9,9'-spirobi[fluorene]-2-carbonitrile (2.0 g, 5.87 mmol) in dichloromethane (3 mL).

-

To this solution, add trifluoromethanesulfonic acid (1.10 mL, 11.7 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by the addition of aqueous sodium bicarbonate solution.

-

Concentrate the mixture by rotary evaporation.

-

Filter the resulting suspension and wash the solid with dichloromethane to yield the TST product as a white solid (1.25 g, 63% yield).

Synthesis of 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)[5]

Materials:

-

tris(9-bromophenyl)triazine

-

biphenyl-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Aqueous sodium carbonate (Na2CO3) solution (2.0 M)

-

tri-tert-butylphosphine (0.05 M in toluene)

-

Toluene

Procedure:

-

Combine tris(9-bromophenyl)triazine (1.58 g, 2.89 mmol), biphenyl-2-boronic acid (2.00 g, 1.10 mmol), Pd(PPh3)4 (332 mg, 0.300 mmol), 2.0 M aqueous Na2CO3 solution (28.8 mL, 57.8 mmol), and tri-tert-butylphosphine (11.5 mL, 0.60 mmol, 0.05 M in toluene) in toluene (60 mL).

-

Heat the mixture under reflux for 24 hours.

-

After cooling, perform work-up and purification to obtain the T3T product.

Characterization of Diphenyl-1,3,5-Triazine Derivatives

The performance of diphenyl-1,3,5-triazine derivatives in organic electronic devices is dictated by their photophysical, electrochemical, and thermal properties. These are typically investigated using a suite of characterization techniques.

Photophysical and Electrochemical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the materials, providing insights into their electronic transitions and suitability for light-emitting applications.

Cyclic Voltammetry (CV): CV is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials. These energy levels are crucial for understanding charge injection and transport in devices.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous and deoxygenated dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve the diphenyl-1,3,5-triazine derivative in the electrolyte solution at a concentration of approximately 10⁻³ M.

-

Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential at a specific rate (e.g., 50-100 mV/s).

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Thermal Properties

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the materials. A high decomposition temperature is essential for the long-term operational stability of organic electronic devices.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of amorphous materials. A high Tg is desirable to ensure morphological stability of the thin films in devices during operation.

Data Presentation: Properties of Star-Shaped Diphenyl-1,3,5-Triazine Derivatives

The following table summarizes key quantitative data for the star-shaped diphenyl-1,3,5-triazine derivatives T2T, T3T, and TST.[3][4]

| Compound | Triplet Energy (T1) (eV) | Electron Mobility (μe) (cm²/Vs) | HOMO (eV) | LUMO (eV) |

| T2T | 2.80 | > 10⁻⁴ | - | - |

| T3T | 2.69 | > 10⁻⁴ | - | - |

| TST | 2.54 | > 10⁻⁴ | - | - |

Application in Organic Light-Emitting Diodes (OLEDs)

Diphenyl-1,3,5-triazine derivatives are widely employed as electron transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs.[3][4][6] Their high triplet energies allow for efficient energy transfer to the phosphorescent guest molecules, leading to high device efficiencies.

OLED Fabrication Protocol

Device Structure: A typical multilayer OLED structure incorporating a diphenyl-1,3,5-triazine derivative as a host material is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host:Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Fabrication Steps:

-

Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, ETL) sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of each layer is monitored using a quartz crystal microbalance. The emissive layer is co-evaporated from two separate sources for the host and the dopant.

-

Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) through a shadow mask to define the pixel area.

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

OLED Performance Data

The performance of green phosphorescent OLEDs using T2T, T3T, and TST as host materials with the dopant (PPy)₂Ir(acac) is summarized below.[3][4]

| Host Material | Maximum External Quantum Efficiency (η_ext) (%) | Maximum Power Efficiency (η_p) (lm/W) |

| T2T | 17.5 | 59.0 |

| T3T | 14.4 | 50.6 |

| TST | 5.1 | 12.3 |

The superior performance of the T2T-based device is attributed to a more balanced charge recombination within the emissive layer.[3][4] The lower efficiency of the TST-based device is likely due to its lower triplet energy, which is insufficient to effectively confine the triplet excitons on the green phosphorescent emitter.[3][4]

Visualizations

Synthesis of Star-Shaped Triazine Derivatives

References

- 1. A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. [PDF] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] Its chemical structure, which incorporates a triazine core with phenyl and bromophenyl substituents, imparts significant thermal stability and desirable charge transport characteristics, making it a crucial component in the development of efficient and durable OLED devices.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, intended to assist researchers and professionals in its application and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 23449-08-3 | [2] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [2][3] |

| Molecular Weight | 388.26 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Purity | Typically ≥99.0% | [4] |

Solubility Profile

Qualitative Solubility:

| Solvent Class | Expected Solubility | Rationale |

| Non-polar Aprotic (e.g., Hexane, Toluene) | Low to Moderate | The presence of the polar triazine ring and the bromine atom may limit solubility in highly non-polar solvents. |

| Polar Aprotic (e.g., Chloroform, Dichloromethane, THF, Acetone, DMSO) | Moderate to High | These solvents are generally effective at dissolving large, aromatic compounds. Chloroform has been noted as a solvent for the synthesis of this compound.[3] |

| Polar Protic (e.g., Ethanol, Methanol) | Low to Moderate | The potential for hydrogen bonding is limited, which may restrict solubility compared to polar aprotic solvents. |

| Aqueous | Very Low / Insoluble | The large, non-polar aromatic structure suggests minimal solubility in water. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of poorly soluble organic compounds is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., Toluene, Chloroform, Tetrahydrofuran, Acetone, Dimethyl Sulfoxide)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any particulate matter.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted solution using a pre-validated HPLC method.

-

Calculate the original solubility in g/L or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Stability Profile

This compound is noted for its excellent thermal stability, a key characteristic for its use in OLEDs which operate at elevated temperatures.[1] However, specific quantitative data on its thermal degradation temperature and photostability are not widely available.

Thermal Stability

The thermal stability of organic materials is typically evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs. For similar triazine-based materials used in OLEDs, decomposition temperatures are often observed to be above 350 °C.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation temperature of this compound.

Materials:

-

This compound

-

TGA instrument

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

-

Record the mass of the sample as a function of temperature.

-

The TGA thermogram (plot of mass vs. temperature) is then analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

The logical flow for a TGA experiment is depicted below.

Photochemical Stability

The photochemical stability of materials used in OLEDs is crucial for the longevity of the devices. Degradation upon exposure to light can lead to a decrease in performance. The stability of this compound to light, particularly in the UV-Vis spectrum, would need to be experimentally determined.

Experimental Protocol for Photostability Assessment

Objective: To evaluate the photochemical stability of this compound in solution.

Materials:

-

This compound

-

A suitable organic solvent (e.g., Dichloromethane, THF)

-

Quartz cuvettes

-

A light source with a defined spectral output (e.g., a xenon lamp with filters)

-

UV-Vis spectrophotometer

-

HPLC system

Procedure:

-

Prepare a solution of the compound in the chosen solvent at a known concentration.

-

Record the initial UV-Vis absorption spectrum and an initial HPLC chromatogram of the solution.

-

Expose the solution in a quartz cuvette to the light source for specific time intervals. A control sample should be kept in the dark at the same temperature.

-

After each time interval, record the UV-Vis spectrum and analyze an aliquot of the solution by HPLC.

-

Monitor the decrease in the concentration of the parent compound and the potential formation of degradation products over time.

-

The photodegradation can be quantified by the change in absorbance at a specific wavelength or by the decrease in the peak area in the HPLC chromatogram.

Synthesis

A reported method for the synthesis of this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.[3]

Reaction Scheme:

4-Bromo-N-benzylideneaniline + Benzamidine → this compound

Experimental Protocol:

-

Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in chloroform.

-

Heat the mixture to 80 °C and maintain for 24 hours.

-

After the reaction is complete, filter the mixture.

-

The product, this compound, is obtained as colorless needles.[3]

The following diagram outlines the synthesis workflow.

Conclusion

This compound is a thermally stable compound with solubility characteristics typical of large aromatic molecules, favoring organic solvents over aqueous media. While specific quantitative data on its solubility and stability are not extensively documented in publicly available literature, this guide provides a framework based on the known properties of similar triazine derivatives and outlines standard experimental protocols for their determination. For researchers and professionals working with this compound, experimental validation of these properties is essential for its successful application in the development of advanced materials.

References

Theoretical and computational studies of triazine-based compounds

An In-depth Technical Guide to Theoretical and Computational Studies of Triazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical and computational methodologies employed in the study of triazine-based compounds. Triazines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science due to their wide range of applications, including as anticancer, antimicrobial, and antimalarial agents, as well as energetic materials.[1][2][3][4] Computational approaches have become indispensable for accelerating the discovery and optimization of these compounds by providing deep insights into their structure, properties, and interactions at a molecular level.[1][5]

Core Computational Methodologies in Triazine Research

A multi-faceted computational approach is often employed to investigate triazine derivatives, integrating methods that probe electronic structure, ligand-protein interactions, and structure-activity relationships.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, reactivity, and spectroscopic properties of molecules.[1] It is fundamental in understanding the intrinsic properties of novel triazine compounds.

Key Applications:

-

Structural Optimization: Determining the lowest energy conformation of triazine derivatives.[1][6]

-

Energetic Properties: Calculating heats of formation (HOF) and bond dissociation energies, particularly for designing energetic materials.[4][7]

-

Electronic Properties: Analyzing HOMO-LUMO energy gaps to correlate with molecular stability and reactivity.[4][8][9]

-

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR, UV/Vis) to aid in experimental characterization.[10][11][12]

-

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to understand reaction behavior.[6][9]

Typical Experimental Protocol (DFT Calculation):

-

Structure Building: The 3D structure of the triazine derivative is constructed using molecular modeling software.

-

Method and Basis Set Selection: A functional and basis set are chosen. A common combination for triazine studies is the B3LYP functional with a 6-31G* or 6-311++G(d,p) basis set.[4][6][8][9] For pKa calculations, the M06-2X functional with a 6-311++G(2d,2p) basis set in an SMD continuum solvent model has been used.[13]

-

Geometry Optimization: The initial structure's geometry is optimized to find the most stable, lowest-energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then performed to determine electronic properties, reactivity descriptors, and simulated spectroscopic data.[10]

-

Solvent Effects: Implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated to simulate properties in a solution state.[10][12]

Table 1: DFT-Calculated Properties of Selected Triazine Derivatives

| Compound Class | Property | Computational Level | Value | Application | Reference |

|---|---|---|---|---|---|

| Substituted s-Triazines | Heat of Formation (kJ/mol) | B3LYP/6-31G* | Varies (e.g., ~400-1500 for -N3 derivatives) | Energetic Materials | [4] |

| Carborane-s-triazines | HOMO-LUMO Gap (eV) | B3LYP/6-311+G* | ~4.8 - 4.9 | Energetic Materials | [14] |

| Melamine Derivatives | pKa | M06-2X/6-311++G(2d,2p) | 5.35 - 8.36 (computed) | Agrochemicals/Pharma | [13] |

| DMTHO | HOMO-LUMO Gap (eV) | B3LYP/6-31++G(d,p) | Indicates charge transfer | Anticancer Agents |[6] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1] It is crucial for structure-based drug design and identifying potential drug candidates.

Key Applications:

-

Binding Mode Prediction: Visualizing how a triazine derivative fits into the active site of a biological target.[15][16]

-

Affinity Ranking: Estimating the binding free energy to rank a series of compounds and prioritize them for synthesis and testing.[17][18]

-

Virtual Screening: Screening large libraries of compounds to identify potential hits for a specific protein target.[19]

-

Target Identification: Investigating potential protein targets for triazine compounds with known biological activity.[20]

Typical Experimental Protocol (Molecular Docking):

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[1]

-

Ligand Preparation: The 2D structure of the triazine derivative is converted to a 3D conformation. Energy minimization is performed using a suitable force field (e.g., OPLS-2005).[21]

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1][17]

-

Docking Simulation: A docking program (e.g., AutoDock, Schrödinger's Glide) is used to explore possible binding poses of the ligand within the receptor's active site using algorithms like the Lamarckian genetic algorithm.[17]

-

Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest energy is often considered the most probable binding mode.[17][18]

Table 2: Molecular Docking Results for Triazine-Based Inhibitors

| Compound Series | Target Protein | Docking Software | Key Interacting Residues | Predicted Binding Energy/Score | Application | Reference |

|---|---|---|---|---|---|---|

| 1,2,4-Triazines | h-DAAO | SYBYL-X 2.0 | Gly313, Arg283, Tyr224, Tyr228 | - | Antipsychotics | [15] |

| Sulfonamide-Triazines | PI3Kα (6OAC) | - | - | 68% inhibition (Compound 34) | Anticancer | [22] |

| Chiral 1,3,5-Triazines | EGFR-TK | - | - | IC50: 8.04 µM (MCF-7) | Anticancer | [19][23] |

| 2-pyridyl-amino-1,3,5-triazine | SARS-CoV-2 Mpro | - | - | Stable complex in MD | Antiviral |[24] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[25] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[15][26]

Key Applications:

-

Predicting Activity: Estimating the biological activity of newly designed, unsynthesized compounds.[15]

-

Guiding Optimization: Providing insights into which structural modifications are likely to enhance potency. The contour maps generated by CoMFA/CoMSIA highlight regions where steric bulk, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified.[15][25][26]

-

Understanding SAR: Elucidating the key physicochemical properties that govern the activity of a series of triazine derivatives.[2]

Typical Experimental Protocol (3D-QSAR):

-

Dataset Preparation: A dataset of triazine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The activities are typically converted to a logarithmic scale (pIC50).[15]

-

Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common substructure or a template molecule (often the most active compound). This is a critical step for reliable model generation.[15][26]

-

Descriptor Calculation: For each molecule, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are calculated at surrounding grid points.

-

Model Generation: Partial Least Squares (PLS) regression is used to build a linear model correlating the calculated descriptors (independent variables) with the biological activities (dependent variable).[25]

-

Model Validation: The model's statistical significance and predictive power are rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds not used in model generation is often used to assess predictive ability (pred_r²).[15][25]

Table 3: Statistical Results of 3D-QSAR Models for Triazine Derivatives | Compound Series | Model | q² (Cross-validated) | r² (Non-cross-validated) | pred_r² (External) | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | h-DAAO Inhibitors | CoMFA | 0.613 | 0.966 | - | Antipsychotics |[15] | | h-DAAO Inhibitors | CoMSIA | 0.669 | 0.985 | - | Antipsychotics |[15] | | COPD Inhibitors | 2D-QSAR | 0.7146 | 0.7876 | 0.622 | COPD Treatment |[25] | | PSII Inhibitors | CoMFA | 0.634 | 0.954 | - | Herbicides |[26] | | PSII Inhibitors | CoMSIA | 0.679 | 0.924 | - | Herbicides |[26] |

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[27] These models can be generated based on a set of active ligands or the structure of the target receptor.

Key Applications:

-

Virtual Screening: Searching large chemical databases to find novel scaffolds that match the pharmacophore model.[19]

-

Lead Optimization: Guiding the modification of a lead compound to better fit the pharmacophore features.[28]

-

De Novo Design: Designing new molecules from scratch that incorporate the key pharmacophoric features.

Typical Experimental Protocol (Ligand-Based Pharmacophore Modeling):

-

Dataset Selection: A set of structurally diverse molecules with known activity against a specific target is selected.

-

Conformational Analysis: Multiple low-energy conformations are generated for each molecule.

-

Feature Identification: Common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, ionizable groups) are identified among the active molecules.[27]

-

Model Generation and Validation: A program like HypoGen (Discovery Studio) generates hypothetical pharmacophore models and scores them based on how well they map the active compounds and exclude inactive ones. The best model is selected based on statistical parameters like correlation coefficient and accuracy.[27][29]

Table 4: Pharmacophore Models for Triazine-Based Compounds

| Therapeutic Area | Key Pharmacophore Features | Modeling Software | Result | Reference |

|---|---|---|---|---|

| Antidepressant | 1 Hydrophobic, 2 Ring Aromatic, 1 Positive Ionization | HypoGen (Discovery Studio) | Identified four in-silico hits from a 10,000 compound library | [27][29] |

| EGFR Inhibitors | 2 Aromatic Rings, 1 Acceptor, 1 Donor, 1 Hydrophobic | - | Generated a 5-point model for virtual screening | [19] |

| 5-HT6R Ligands | 1 Positive Ionizable, 1 Aromatic Ring, 1 H-Bond Acceptor, 1 Hydrophobic | - | Modified model for designing novel ligands |[28] |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time.[30][31] They are used to study the stability of ligand-protein complexes, conformational changes, and the influence of solvent.

Key Applications:

-

Complex Stability: Assessing the stability of the binding pose predicted by molecular docking over a period of time (e.g., 100 ns).[24][32]

-

Binding Free Energy Calculation: Using methods like MM/GBSA or MM/PBSA to calculate the binding free energy, which can provide a more accurate estimation of binding affinity than docking scores alone.[18][21]

-

Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Typical Experimental Protocol (MD Simulation):

-

System Setup: The protein-ligand complex (often from a docking result) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field Selection: A force field (e.g., CHARMM, OPLS) is chosen to describe the potential energy of the system.[32]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at the desired pressure (e.g., 1.0 bar) while restraining the protein and ligand. This is followed by an unrestrained equilibration phase.[24]

-

Production Run: The simulation is run for a specified period (e.g., 50-100 ns), during which atomic coordinates are saved at regular intervals.[24][32]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds over time.

Visualization of Computational Workflows

The integration of these computational techniques creates a powerful workflow for modern drug discovery and materials design.

Caption: A typical integrated workflow for triazine drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 6. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. connectsci.au [connectsci.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. srs.tcu.edu [srs.tcu.edu]

- 14. mdpi.com [mdpi.com]

- 15. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. jocpr.com [jocpr.com]

- 18. Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins [comptes-rendus.academie-sciences.fr]

- 25. researchgate.net [researchgate.net]

- 26. asianpubs.org [asianpubs.org]

- 27. Ligand-based Pharmacophore Model for Generation of Active Antidepressant- like Agents from Substituted 1,3,5 Triazine Class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benthamdirect.com [benthamdirect.com]

- 30. A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

Technical Guide: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

IUPAC Name: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

Molecular Formula: C₂₁H₁₄BrN₃

This technical guide provides an in-depth overview of the triazine compound, 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine, tailored for researchers, scientists, and professionals in drug development. The document covers its synthesis, physicochemical properties, and potential pharmacological activities, with a focus on its role in cancer research.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 388.26 g/mol |

| Monoisotopic Mass | 387.0371 Da |

| XlogP | 4.9 |

Data sourced from PubChem. These values are predicted and should be confirmed by experimental analysis.

Synthesis Protocols

A general and established method for the synthesis of 5,6-diphenyl-1,2,4-triazine derivatives involves the condensation of benzil (1,2-diphenylethane-1,2-dione) with an appropriate aminoguanidine derivative. For the synthesis of the title compound, 4-bromobenzoylhydrazine would be reacted with a source of ammonia to form the corresponding amidinohydrazine, which then undergoes cyclocondensation with benzil.

A detailed experimental protocol for a closely related isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is described as follows and may be adapted: 4-Bromo-N-benzylideneaniline and benzamidine are dissolved in chloroform. The mixture is then heated to 80°C for 24 hours. After the reaction, the mixture is filtered to obtain the desired product.

Another general synthetic route for 3-substituted-5,6-diaryl-1,2,4-triazines involves the nucleophilic substitution reaction of 5,6-diaryl-3-methylsulfonyl-1,2,4-triazines with various nucleophiles.[1]

Experimental Workflow for Synthesis of 1,2,4-Triazine Derivatives:

Caption: General synthesis of 5,6-diphenyl-1,2,4-triazines.

Potential Pharmacological Activity and Signaling Pathways

Triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Targeted Signaling Pathways:

-

EGFR/PI3K/AKT/mTOR Pathway: The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway are crucial for cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain triazine derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced tumor growth. For instance, a study on a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, including a bromophenyl-containing compound, demonstrated significant antiproliferative activity against various cancer cell lines by targeting this cascade.

-

c-Met Kinase Pathway: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers. Hetero-fused 1,2,4-triazine derivatives have been investigated as inhibitors of c-Met kinase.

Signaling Pathway Diagram:

Caption: Potential inhibition of cancer signaling pathways.

Quantitative Data from Related Compounds

While specific quantitative data for 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine is limited, data from structurally similar compounds can provide valuable insights into its potential efficacy. The following table summarizes the in vitro anticancer activity of a related bromophenyl-containing triazine derivative against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | MCF-7 (Breast Cancer) | 4.53 ± 0.30 |

| HCT-116 (Colon Cancer) | 0.50 ± 0.080 | |

| HepG2 (Liver Cancer) | 3.01 ± 0.49 |

This data is for a structurally related compound and serves as a reference for the potential activity of the title compound.

Conclusion

3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine belongs to a class of compounds with significant potential in the field of drug discovery, particularly in oncology. The 1,2,4-triazine scaffold serves as a versatile platform for the development of inhibitors targeting key cancer-related signaling pathways. Further research, including the development of specific synthesis protocols, comprehensive characterization, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of novel triazine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). This document outlines its role, synthesis, and application in creating high-performance OLED components, supported by detailed experimental protocols and performance data of representative materials.

Introduction to this compound

This compound is a versatile building block in the development of materials for OLEDs.[1] Its chemical structure, featuring a central electron-deficient triazine ring flanked by phenyl and bromophenyl groups, provides a unique combination of properties essential for high-performance OLEDs. The triazine core is known for its excellent thermal stability and strong electron-withdrawing capability, which is beneficial for creating efficient electron transport (ETL) and host materials.[2] The presence of a bromine atom on one of the phenyl rings offers a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the synthesis of more complex, functional molecules with tailored optoelectronic properties for use in emissive or charge-transport layers.[1]

Key Properties and Applications:

-

Intermediate for Advanced OLED Materials: It is a crucial precursor for synthesizing a wide range of functional molecules for various layers within an OLED device.[1]

-

Enhanced Thermal Stability: The triazine core contributes to the high thermal stability of the resulting materials, a critical factor for the longevity of OLED devices.[2]

-

Electron-Deficient Nature: The nitrogen-rich triazine ring makes it an excellent electron-accepting moiety, ideal for developing electron-transporting and bipolar host materials.

-

Tunable Optoelectronic Properties: The bromophenyl group allows for the introduction of various functional groups to tune the energy levels (HOMO/LUMO), triplet energy, and charge transport characteristics of the final material.

Synthesis and Characterization

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.

Materials:

-

4-Bromo-N-benzylideneaniline

-

Benzamidine

-

Chloroform

Protocol:

-

Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in chloroform in a reaction flask equipped with a condenser.

-

Heat the reaction mixture to 80 °C.

-

Maintain the temperature and stir the mixture for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate to collect the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain colorless needles of this compound.

Caption: Synthesis of this compound.

Application in the Synthesis of a Bipolar Host Material

The true utility of this compound lies in its role as a precursor. Below is a representative protocol for synthesizing a bipolar host material, 3-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9-phenyl-9H-carbazole (PTPCz), where the bromo-functionalized triazine is coupled with a carbazole-based boronic acid. Bipolar host materials are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), leading to high device efficiencies.

Synthesis of a Bipolar Host Material (PTPCz) from this compound

Materials:

-

This compound

-

9-Phenyl-9H-carbazole-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

Protocol:

-

In a round-bottom flask, combine this compound, 9-phenyl-9H-carbazole-3-boronic acid, and a catalytic amount of Pd(PPh₃)₄.

-

Add a mixture of toluene, ethanol, and the 2M aqueous Na₂CO₃ solution to the flask.

-

De-gas the mixture by bubbling with nitrogen or argon for 30 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 24 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final bipolar host material.

Caption: Synthesis of a bipolar host material via Suzuki coupling.

Application in OLEDs and Performance Data

Triazine-based bipolar host materials, synthesized from intermediates like this compound, are instrumental in fabricating highly efficient phosphorescent OLEDs. These materials facilitate balanced charge transport and possess high triplet energies, which are essential for efficient energy transfer to the phosphorescent emitter.